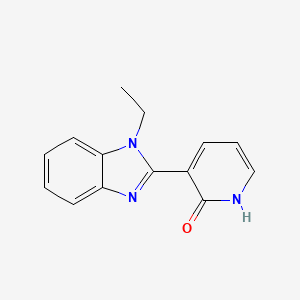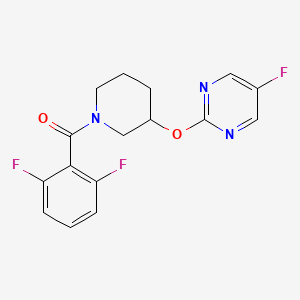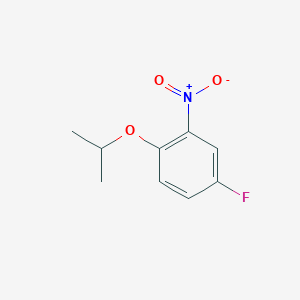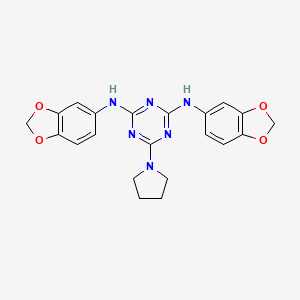![molecular formula C25H26FN5OS B2855882 N-(1-cyanocyclohexyl)-2-[[5-(2-fluorophenyl)-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide CAS No. 851277-29-7](/img/structure/B2855882.png)
N-(1-cyanocyclohexyl)-2-[[5-(2-fluorophenyl)-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclohexyl)-2-[[5-(2-fluorophenyl)-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C25H26FN5OS and its molecular weight is 463.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The study by Xiao-Qing Cai et al. (2009) focused on the crystal structure of a closely related compound, N-(4-(3-cyclohexyl-5-methyl-2,4-dioxoimidazolidin-1-ylsulfonyl)phenyl)acetamide. This research provides insights into the bond lengths and angles, which could be relevant for understanding the chemical behavior and interactions of N-(1-cyanocyclohexyl)-2-[[5-(2-fluorophenyl)-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide in various environments. The study highlights the importance of sulfonamides in antibacterial applications, suggesting potential research directions for the compound (Xiao-Qing Cai et al., 2009).
Antimicrobial Applications
The work by E. Darwish et al. (2014) on novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a sulfonamide moiety, and the study by M. Gouda et al. (2010) on thiazolidinone, thiazoline, and thiophene derivatives, highlight the antimicrobial potential of sulfonamide-containing compounds. These studies suggest that the structural features present in this compound could be explored for antimicrobial applications, given the known efficacy of similar structures in inhibiting bacterial and fungal growth (E. Darwish et al., 2014); (M. Gouda et al., 2010).
Heterocyclic Compound Synthesis
The research by Moustafa A. Gouda (2014) on the use of 2-cyano-N-(4-sulfamoylphenyl) acetamide as a synthon in heterocyclic synthesis offers insights into how the structural elements of this compound could be utilized in synthesizing polyfunctionalized heterocyclic compounds. This points to the compound's potential in contributing to the development of new materials or pharmaceuticals with varied biological activities (Moustafa A. Gouda, 2014).
Synthesis of Sulfonamide Derivatives
The study by G. E. Ali et al. (2010) on the synthesis and antimicrobial activity of thiazole, bisthiazole, pyridone, and bispyridone derivatives starting from N-cyclohexyl-2-cyanoacetamide underlines the versatility of cyclohexyl and cyanoacetamide groups in synthesizing biologically active compounds. This research underscores the potential of this compound as a precursor or intermediate in the synthesis of a wide range of bioactive molecules (G. E. Ali et al., 2010).
Mecanismo De Acción
Mode of Action
It is known that the compound is a part of the 1,2,4-triazole class . Compounds in this class are known to interact with their targets, leading to various biochemical changes. The exact nature of these interactions and the resulting changes for AKOS007938322 specifically are yet to be elucidated.
Biochemical Pathways
1,2,4-triazole compounds are known to have diverse biological activities, suggesting they may interact with multiple pathways
Result of Action
As a 1,2,4-triazole compound, it may have a range of effects depending on its specific targets and mode of action .
Propiedades
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[[5-(2-fluorophenyl)-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN5OS/c26-21-12-6-5-11-20(21)23-29-30-24(31(23)16-13-19-9-3-1-4-10-19)33-17-22(32)28-25(18-27)14-7-2-8-15-25/h1,3-6,9-12H,2,7-8,13-17H2,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOGYHSHMVQRKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CSC2=NN=C(N2CCC3=CC=CC=C3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(4-benzylpiperazin-1-yl)methyl]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2855802.png)
![(2R,6R)-7-Oxa-1,4,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-9,11-diene;dihydrochloride](/img/structure/B2855803.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide](/img/structure/B2855805.png)
![3-{5-[({[4-(dimethylamino)phenyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2855806.png)



![2-(3-(2-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2855816.png)




